molecular formula C18H12F4N4O2 B2753877 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396810-19-7

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Katalognummer: B2753877
CAS-Nummer: 1396810-19-7
Molekulargewicht: 392.314
InChI-Schlüssel: VUDMYJHBPBKFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H12F4N4O2 and its molecular weight is 392.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Researchers have developed novel synthesis methods for creating pyrimidinones and derivatives by cyclocondensation reactions and employing urea with different precursors. These methods are crucial for producing compounds with potential applications in drug development and materials science. For instance, the synthesis of a series of 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of these techniques in generating fluorinated compounds, which are often sought after for their unique chemical properties (Bonacorso et al., 2003).

Drug Discovery and Development

One of the significant applications of this compound class involves drug discovery against various diseases. For example, the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors demonstrates the potential of these compounds in treating psoriasis and possibly other autoimmune diseases. Compound 18b, in particular, showed potent activity in a psoriatic animal model, highlighting the therapeutic potential of these derivatives (Guo-Bo Li et al., 2016).

Anti-CML Activity

The design and synthesis of novel urea derivatives with anti-CML (chronic myeloid leukemia) activity through the PI3K/AKT signaling pathway is another critical application. These compounds, particularly 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, exhibit potent activity against human chronic myeloid leukemia cell lines. This suggests their potential role in developing new therapeutic agents for cancer treatment (Weiwei Li et al., 2019).

Selective Inhibition of Receptor Tyrosine Kinase

The discovery of selective inhibitors for receptor tyrosine kinases, such as the fibroblast growth factor receptor family, is another application area. These inhibitors, like NVP-BGJ398, have shown significant antitumor activity in cancer models, supporting their use as anticancer agents (V. Guagnano et al., 2011).

Synthesis of Novel Pyrimidine Compounds with Anti-Inflammatory Activity

Additionally, the transformation of murrayanine-chalcone into novel pyrimidine compounds has demonstrated promising anti-inflammatory activity. This highlights the potential of these derivatives in developing new anti-inflammatory agents (D. Mahapatra et al., 2018).

Eigenschaften

IUPAC Name

1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c19-14-6-1-2-7-15(14)28-17-23-9-13(10-24-17)26-16(27)25-12-5-3-4-11(8-12)18(20,21)22/h1-10H,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDMYJHBPBKFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.